molecular formula C8H8N4O B2764149 1-Methyl-3-pyrazol-1-ylpyrazin-2-one CAS No. 1341116-62-8

1-Methyl-3-pyrazol-1-ylpyrazin-2-one

Cat. No. B2764149
CAS RN: 1341116-62-8
M. Wt: 176.179
InChI Key: MPAKLZUNZKPAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-pyrazol-1-ylpyrazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a heterocyclic compound that contains two pyrazine rings and a methyl group attached to one of the nitrogen atoms.

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of enzymes and preventing their catalytic activity. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid. This suggests that 1-Methyl-3-pyrazol-1-ylpyrazin-2-one may have potential applications in the treatment of gout.

Advantages and Limitations for Lab Experiments

1-Methyl-3-pyrazol-1-ylpyrazin-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one is also relatively inexpensive compared to other compounds with similar properties. However, 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has some limitations for use in lab experiments. It is insoluble in water and has low solubility in organic solvents. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-Methyl-3-pyrazol-1-ylpyrazin-2-one. One area of research is the development of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential anticancer properties of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one. It has been shown to exhibit cytotoxic activity against several cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. Additionally, the mechanism of action of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one needs to be further elucidated to fully understand its inhibitory activity against enzymes.

Synthesis Methods

1-Methyl-3-pyrazol-1-ylpyrazin-2-one can be synthesized through a multi-step process starting from 2,3-dichloropyrazine. The first step involves the reaction of 2,3-dichloropyrazine with sodium methoxide to form 2-methoxypyrazine. This is then reacted with hydrazine hydrate to form 2-hydrazinopyrazine. The final step involves the reaction of 2-hydrazinopyrazine with methyl isocyanate to form 1-Methyl-3-pyrazol-1-ylpyrazin-2-one.

Scientific Research Applications

1-Methyl-3-pyrazol-1-ylpyrazin-2-one has been studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including xanthine oxidase, tyrosinase, and monoamine oxidase. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

1-methyl-3-pyrazol-1-ylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-11-6-4-9-7(8(11)13)12-5-2-3-10-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAKLZUNZKPAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1H-pyrazol-1-yl)-1,2-dihydropyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.